tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate
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Overview
Description
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluorocyclohexyl ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorocyclohexanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and specific temperature and pressure conditions to optimize the reaction yield .
Scientific Research Applications
tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The difluorocyclohexyl ring may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2,2-difluoro-4-hydroxycyclohexyl)carbamate include:
tert-Butyl (4-hydroxycyclohexyl)carbamate: Lacks the difluoro groups, resulting in different chemical reactivity and biological activity.
tert-Butyl (2-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxyl group instead of a difluoro group, leading to different physical and chemical properties.
tert-Butyl 4-hydroxycyclohexyl(methyl) carbamate:
The uniqueness of this compound lies in its difluoro groups, which impart distinct chemical properties and enhance its utility in various research applications.
Properties
Molecular Formula |
C11H19F2NO3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoro-4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-8-5-4-7(15)6-11(8,12)13/h7-8,15H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
BVICNDRDNSFWPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1(F)F)O |
Origin of Product |
United States |
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